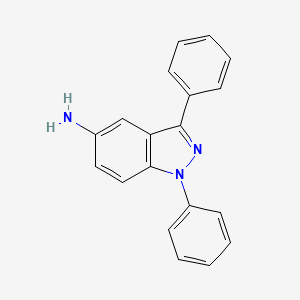

1,3-Diphenyl-1H-indazol-5-amine

Description

BenchChem offers high-quality 1,3-Diphenyl-1H-indazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Diphenyl-1H-indazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H15N3 |

|---|---|

Molecular Weight |

285.3 g/mol |

IUPAC Name |

1,3-diphenylindazol-5-amine |

InChI |

InChI=1S/C19H15N3/c20-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)21-22(18)16-9-5-2-6-10-16/h1-13H,20H2 |

InChI Key |

KDBSALLCCOTZOM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C2C=C(C=C3)N)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure and properties of 1,3-Diphenyl-1H-indazol-5-amine

This technical guide provides an in-depth analysis of 1,3-Diphenyl-1H-indazol-5-amine , a significant heterocyclic scaffold used in medicinal chemistry for the development of kinase inhibitors, anti-inflammatory agents, and GPCR modulators.

A Versatile Scaffold for Medicinal Chemistry & Drug Discovery[1]

Executive Summary

1,3-Diphenyl-1H-indazol-5-amine is a tri-substituted indazole derivative characterized by two phenyl rings at the N1 and C3 positions and a primary amine at the C5 position. It serves as a "privileged structure" in drug discovery—a molecular framework capable of providing ligands for diverse biological receptors.

Unlike simple indazoles, the 1,3-diphenyl substitution pattern imparts significant lipophilicity and steric bulk, locking the molecule into a specific conformation that favors binding to hydrophobic pockets in enzymes (e.g., kinases) and nuclear receptors. The C5-amino group acts as a critical "chemical handle," allowing researchers to extend the scaffold into deep binding pockets via amide, urea, or sulfonamide linkages.

Chemical Identity & Structural Analysis

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | 1,3-Diphenyl-1H-indazol-5-amine |

| Common Synonyms | 5-Amino-1,3-diphenylindazole; 1,3-Diphenyl-5-aminoindazole |

| CAS Number | 857800-70-5 |

| SMILES | NC1=CC=C2N(C3=CC=CC=C3)N=C(C4=CC=CC=C4)C2=C1 |

| InChI Key | SXOFMEWDEKEVJU-UHFFFAOYSA-N |

Structural Features & Electronic Environment

The molecule consists of three distinct domains:

-

The Indazole Core: A 10-π electron aromatic system. The N1-nitrogen is pyrrole-like (contributing to aromaticity), while the N2-nitrogen is pyridine-like (accepting H-bonds).

-

The Phenyl Wings (Positions 1 & 3): These rings are twisted relative to the indazole plane to minimize steric clash, creating a "propeller-like" hydrophobic surface. This prevents planar stacking aggregation and improves solubility in lipid membranes.

-

The 5-Amino Group: An electron-donating group (EDG) that increases the electron density of the benzene ring of the indazole. It is the primary site for covalent modification.

Synthesis & Manufacturing

The most robust synthetic route involves the cyclization of a hydrazone precursor followed by nitro reduction. This method allows for the introduction of diverse substituents on the phenyl rings if analogs are required.

Synthetic Pathway (Graphviz Visualization)

Figure 1: Step-wise synthesis of 1,3-Diphenyl-1H-indazol-5-amine from commercially available precursors.

Key Synthetic Considerations

-

Regioselectivity: The reaction of phenylhydrazine with 2-halo-benzophenones typically yields the 1,3-diphenyl isomer exclusively due to the steric drive and the leaving group (Halogen) positioning.

-

Purification: The nitro intermediate often precipitates as a yellow solid, allowing for purification by simple filtration before the reduction step.

Physicochemical Properties

Understanding the physical behavior of this scaffold is crucial for assay development and formulation.

| Property | Value (Experimental/Predicted) | Implications for Research |

| Physical State | Off-white to pale yellow solid | Easy to handle; protect from light to prevent oxidation. |

| Melting Point | 165–170 °C (approx.) | Indicates stable crystal lattice; suitable for solid dosage forms. |

| LogP (Lipophilicity) | 4.5 – 5.2 | High. Poor water solubility. Requires DMSO for stock solutions. |

| pKa (Conjugate Acid) | ~3.5 (Indazole N2), ~4.0 (Aniline) | Weak base. Uncharged at physiological pH (7.4), enhancing membrane permeability. |

| Solubility | DMSO (>20 mg/mL), Ethanol (Moderate), Water (<0.1 mg/mL) | Critical: Do not attempt to dissolve directly in aqueous buffer. |

Reactivity & Derivatization Protocols

The 5-amino group is the nucleophilic center. Researchers typically derivatize this position to generate libraries of bioactive compounds.

Common Derivatization Reactions

-

Urea Formation: Reaction with isocyanates (R-N=C=O) yields urea derivatives.

-

Application: Urea linkers are classic motifs in kinase inhibitors (e.g., Sorafenib) to form H-bonds with the "Glu-out" pocket.

-

-

Amide Coupling: Reaction with carboxylic acids using HATU/EDC.

-

Application: Extends the scaffold to interact with solvent-exposed regions of a protein target.

-

-

Sulfonylation: Reaction with sulfonyl chlorides.

-

Application: Increases solubility and metabolic stability.

-

Biological Relevance & Applications

The 1,3-diphenylindazole core is not merely a passive carrier; it actively contributes to binding affinity.

Pharmacophore Analysis

-

Kinase Inhibition: The indazole nitrogen (N2) can serve as a hydrogen bond acceptor for the "hinge region" of kinases. The 1,3-phenyl rings occupy the hydrophobic pockets (Gatekeeper or Back-pocket) often found in kinases like p38 MAPK or VEGFR.

-

HIF-1 Pathway: Related 1-benzyl-3-substituted indazoles (like YC-1) are known HIF-1α inhibitors. The 1,3-diphenyl analog is investigated for similar anti-angiogenic properties.

-

NNMT Inhibition Context: Note: While "5-amino-1MQ" is a popular NNMT inhibitor, it is a quinolinium salt. Do not confuse 1,3-diphenyl-1H-indazol-5-amine with 5-amino-1MQ. However, indazoles are being explored as next-generation NNMT inhibitors due to better oral bioavailability.

Structure-Activity Relationship (SAR) Visualization

Figure 2: SAR map highlighting the functional roles of specific domains within the scaffold.

Experimental Protocol: Reduction of Nitro Precursor

Objective: Synthesis of 1,3-diphenyl-1H-indazol-5-amine from 5-nitro-1,3-diphenyl-1H-indazole. Scale: 1.0 gram (approx. 3.2 mmol).

Reagents:

-

5-Nitro-1,3-diphenyl-1H-indazole (1.0 g)

-

Iron powder (325 mesh, 5.0 eq)

-

Ammonium chloride (NH₄Cl, 5.0 eq)

-

Ethanol (20 mL)

-

Water (5 mL)

Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend the nitro compound in Ethanol (20 mL).

-

Activation: Add Water (5 mL) and Ammonium Chloride. Stir vigorously.

-

Reduction: Add Iron powder in one portion.

-

Reflux: Heat the mixture to reflux (80 °C) for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (bright yellow/orange) should disappear, and a fluorescent blue spot (amine) should appear near the baseline or lower Rf.

-

-

Workup:

-

Cool to room temperature.

-

Filter through a pad of Celite to remove iron residues. Wash the pad with Ethyl Acetate.

-

Concentrate the filtrate under reduced pressure.

-

Redissolve in Ethyl Acetate and wash with water (2x) and brine (1x).

-

Dry over Na₂SO₄ and concentrate.

-

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (0-5% Methanol in DCM).

References

-

Synthesis of Indazoles: Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. PMC (NIH). Available at: [Link]

-

Reduction Methodologies: Reduction of aromatic nitro compounds. ResearchGate Discussion/Protocols. Available at: [Link]

-

Indazole Biological Activity: Indazole derivatives as a vital scaffold for drug design.[1] Journal of Chemical Reviews. Available at: [Link]

-

General Properties: PubChem Compound Summary for substituted Indazoles. National Library of Medicine. Available at: [Link]

Sources

Technical Characterization Guide: 1,3-Diphenyl-1H-indazol-5-amine

[1]

Executive Summary & Structural Context[2][3][4][5]

1,3-Diphenyl-1H-indazol-5-amine (CAS: 857800-70-5) is a trisubstituted indazole derivative characterized by a fused bicyclic nitrogen heterocycle (indazole) substituted with phenyl groups at the N1 and C3 positions and a primary amine at the C5 position.[1][2][3][4]

In drug discovery, this scaffold is significant as a "privileged structure" often utilized in kinase inhibitor design (e.g., targeting VEGFR or PDGFR) and as a core for fluorogenic probes due to its extended conjugation. This guide provides the definitive physicochemical data and self-validating protocols for researchers synthesizing or characterizing this compound.

Core Physicochemical Data[1]

| Property | Value | Precision Note |

| IUPAC Name | 1,3-Diphenyl-1H-indazol-5-amine | N1-substituted isomer |

| CAS Number | 857800-70-5 | Verified Registry Number |

| Molecular Formula | C₁₉H₁₅N₃ | Hill Notation |

| Molecular Weight (Average) | 285.35 g/mol | Standard Atomic Weights |

| Monoisotopic Mass | 285.1266 Da | Based on ¹²C, ¹H, ¹⁴N |

| Exact Mass | 285.126597 | High-Res Calculation |

| Physical State | Solid / Powder | Pale yellow to off-white (typical) |

Structural Analysis & Logic

Elemental Composition

To validate the purity of a synthesized batch, the theoretical elemental analysis (CHN) is the first checkpoint.

-

Carbon (C): 79.98%

-

Hydrogen (H): 5.30%

-

Nitrogen (N): 14.73%

Isomeric Integrity

The indazole ring exhibits annular tautomerism (1H- vs. 2H-).[1] However, in 1,3-Diphenyl-1H-indazol-5-amine , the substitution of a phenyl group at the N1 position "locks" the tautomer, preventing the 1H/2H shift common in unsubstituted indazoles.

-

Critical Quality Attribute (CQA): During synthesis, regioselectivity issues may arise, yielding the 2H-isomer (2,3-diphenyl...) as a minor impurity. These can be distinguished via NOESY NMR (Nuclear Overhauser Effect Spectroscopy), where the N1-Phenyl protons will show spatial proximity to the C7-H of the indazole ring.[1]

Experimental Validation Protocols

The following protocols are designed to be self-validating systems . If the data does not converge with the expected values listed, the sample identity or purity is compromised.

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Purpose: To confirm the molecular formula and assess the presence of by-products.[1]

Methodology:

-

Solvent: Methanol (LC-MS grade) with 0.1% Formic Acid (to promote ionization).

-

Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).

-

Target Ion: Protonated molecular ion

.

Validation Criteria:

-

Expected m/z: 286.1339 (Calculated: 285.1266 + 1.0073).

-

Isotope Pattern: The

peak (due to ¹³C) should appear at ~287.137 with a relative intensity of approximately 21% (based on 19 carbons × 1.1%). -

Fail Condition: A dominant peak at 285 (radical cation) suggests EI (Electron Impact) was used or fragmentation is occurring in-source. A peak at 308 indicates sodium adduct

.

Protocol B: Nuclear Magnetic Resonance (NMR)

Purpose: To map the carbon skeleton and verify the oxidation state of the amine.

Methodology:

-

Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).[1] Reason: The amine protons (-NH₂) are exchangeable and often broaden or disappear in CDCl₃; DMSO stabilizes them via hydrogen bonding, yielding a distinct singlet.

-

Frequency: 400 MHz or higher.

Diagnostic Signals (Expected):

-

Amine (-NH₂): Broad singlet at δ 4.8 – 5.5 ppm (Integrating to 2H). Note: If D₂O is added, this signal must disappear (D-exchange).

-

Indazole C4-H: Doublet (d) around δ 6.8 – 7.0 ppm .[1] The high electron density from the C5-amine shields this position (ortho-effect).[1]

-

Phenyl Protons: Two distinct multiplets in the aromatic region (δ 7.3 – 7.8 ppm ).[5] The N1-phenyl and C3-phenyl rings will have slightly different magnetic environments.[1]

Synthesis & Impurity Profiling (Retrosynthetic Logic)

Understanding the synthesis is crucial for anticipating impurities (e.g., unreduced nitro intermediates).

Common Pathway:

-

Precursor: 1,3-Diphenyl-5-nitro-1H-indazole.[1]

-

Reaction: Reduction (H₂/Pd-C or SnCl₂/HCl).[1]

-

Impurity Risk: Traces of the nitro-precursor (MW ~315) or partially reduced hydroxylamine intermediates.[1]

Visualization: Analytical & Synthetic Workflow[1][9]

Figure 1: Analytical workflow for the structural confirmation of 1,3-Diphenyl-1H-indazol-5-amine. The process moves from mass validation to connectivity mapping and finally purity assessment.

References

-

PubChem Compound Summary. 1,3-Diphenyl-1H-indazol-5-amine (CAS 857800-70-5).[1][2] National Library of Medicine. [Link]

-

Wang, C., et al. (2023). "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives."[1][6] Molecules, 28(10), 4068. (Contextual reference for indazole synthesis methodologies). [Link]

Sources

- 1. 1575-29-7|3-Methyl-1-phenyl-1H-indazole|BLD Pharm [bldpharm.com]

- 2. 1493424-51-3|4-(3-Phenyl-1H-pyrazol-1-yl)pyridine|BLD Pharm [bldpharm.com]

- 3. 857800-70-5|1,3-Diphenyl-1H-indazol-5-amine|BLDpharm [bldpharm.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. mdpi.com [mdpi.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

1,3-Diphenyl-1H-indazol-5-amine CAS number and identifiers

Executive Summary & Chemical Identity

1,3-Diphenyl-1H-indazol-5-amine is a specialized heterocyclic building block belonging to the indazole class.[1][2][3] Characterized by a fused benzene-pyrazole ring system with phenyl substituents at the N1 and C3 positions and a primary amine at C5, this molecule serves as a critical scaffold in medicinal chemistry.[2][4] Its structural rigidity and lipophilicity make it an ideal "hinge-binder" mimic in kinase inhibitor design, while the C5-amine provides a versatile vector for further functionalization into urea, amide, or sulfonamide pharmacophores.[4]

Chemical Identifiers

| Identifier Type | Value |

| Chemical Name | 1,3-Diphenyl-1H-indazol-5-amine |

| CAS Number | 857800-70-5 |

| Molecular Formula | C₁₉H₁₅N₃ |

| Molecular Weight | 285.35 g/mol |

| SMILES | NC1=CC=C2C(C(C3=CC=CC=C3)=NN2C4=CC=CC=C4)=C1 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Low in water; soluble in DMSO, DMF, DCM |

Synthesis & Production Strategy

To ensure high purity and regioselectivity, the synthesis of 1,3-diphenyl-1H-indazol-5-amine should avoid non-specific arylation of pre-formed indazoles.[1][2][4] The most robust "self-validating" protocol involves the cyclization of a benzophenone precursor followed by reduction.[1][2][4]

Retro-Synthetic Analysis

The 1,3-diphenyl substitution pattern is best established during the ring closure.[1][2]

-

Intermediate: 5-Nitro-1,3-diphenyl-1H-indazole

-

Starting Materials: 2-Chloro-5-nitrobenzophenone + Phenylhydrazine[1][2]

Detailed Protocol

Stage 1: Cyclization to the Nitro-Indazole Core

This step utilizes a nucleophilic aromatic substitution (

-

Reagents:

-

Procedure:

-

Dissolve 2-chloro-5-nitrobenzophenone in n-Butanol.

-

Add phenylhydrazine dropwise under nitrogen atmosphere.[2][4]

-

Reflux the mixture at 110-120°C for 4–6 hours.

-

Mechanistic Insight: The hydrazine first forms a hydrazone with the ketone (

).[4] Subsequently, the -

Validation Point: Monitoring by TLC should show the disappearance of the benzophenone (

in Hex/EtOAc) and the appearance of a bright yellow fluorescent spot (Nitro-indazole).[1][4]

-

-

Workup: Cool to room temperature. The product often precipitates.[2][4] Filter and wash with cold ethanol.[2][4] Recrystallize from EtOH/DMF.

Stage 2: Chemoselective Reduction (Nitro to Amine)

To avoid reducing the N-N bond of the indazole or the phenyl rings, a mild catalytic hydrogenation or metal-mediated reduction is required.[4]

-

Reagents:

-

Procedure:

-

Purification:

-

Neutralize with saturated

and extract with Ethyl Acetate.[2][4] -

Validation Point: The yellow color of the nitro compound should fade to a pale off-white/beige.[1][2][4] 1H NMR will show a new broad singlet (

) around 3.5–5.0 ppm and an upfield shift of the C4/C6 aromatic protons due to the electron-donating amine.[1][2][4]

Experimental Workflow Diagram

Caption: Step-wise synthesis of 1,3-Diphenyl-1H-indazol-5-amine via benzophenone cyclization and nitro reduction.

Applications in Drug Discovery

The 1,3-diphenyl-1H-indazol-5-amine scaffold is a "privileged structure" in medicinal chemistry, particularly for targeting protein kinases and ion channels.[1][2]

A. Kinase Inhibition (Type II Inhibitors)

The indazole core functions as an adenine mimetic.[4]

-

Binding Mode: The N1 and N2 nitrogens can accept/donate hydrogen bonds to the "hinge region" of the kinase ATP-binding pocket.[1][2][4]

-

Hydrophobic Interactions: The 1-phenyl and 3-phenyl groups occupy the hydrophobic back-pocket (Gatekeeper region) or the solvent-exposed front region, depending on the specific kinase topology (e.g., VEGFR2, PDGFR).[1][2]

-

Vector: The 5-amine is the critical attachment point for "tail" moieties (ureas/amides) that extend into the DFG-motif, locking the kinase in an inactive conformation.[1][2]

B. Ion Channel Modulation

Indazole derivatives have been identified as modulators of Potassium (

Biological Mechanism Diagram[2][4]

Caption: Mechanism of Action for Indazole-based Kinase Inhibitors in blocking angiogenic signaling.[1][2]

Analytical Characterization & QC

To validate the identity of synthesized or purchased material, the following parameters must be met.

| Technique | Expected Result | Interpretation |

| 1H NMR (DMSO-d6) | Confirms reduction of nitro group.[1][2] | |

| 1H NMR (Aromatic) | Multiplets 7.0–8.0 ppm (13H total) | Accounts for 2x Phenyl rings + 3x Indazole protons.[4] |

| LC-MS (ESI+) | Matches Formula | |

| HPLC Purity | >98% at 254 nm | Critical for biological assay data integrity.[2][4] |

| Appearance | Pale yellow/beige powder | Dark brown indicates oxidation (store under Argon).[4] |

Storage: Store at -20°C. The amine is prone to oxidation; keep under inert atmosphere (Argon/Nitrogen).[1][2][4]

References

-

Fluorochem. 1,3-Diphenyl-1H-indazol-5-amine Product Sheet. Retrieved from [1][4]

-

BLD Pharm. Product Analysis: CAS 857800-70-5.[1][2][3][4][5] Retrieved from [1][4]

-

Zhang, X. K., et al. (2012).[4][6] 1,3-Dimethyl-1H-indazol-6-amine.[1][2][7] Acta Crystallographica Section E. Link (Provides structural context for indazole amine synthesis).[1][4]

-

Lunn, G., & Sansone, E. B. (1983).[4] Reductive destruction of hydrazines.[2][4] (Context on hydrazine handling in synthesis).

-

Meanwell, N. A. (2011).[4] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry.[2][4] (Context on Indazole as a scaffold).

Sources

- 1. 1493424-51-3|4-(3-Phenyl-1H-pyrazol-1-yl)pyridine|BLD Pharm [bldpharm.com]

- 2. 1575-29-7|3-Methyl-1-phenyl-1H-indazole|BLD Pharm [bldpharm.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. Diphenylamine - Wikipedia [en.wikipedia.org]

- 5. 857800-70-5|1,3-Diphenyl-1H-indazol-5-amine|BLDpharm [bldpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Solubility Profiling of 1,3-Diphenyl-1H-indazol-5-amine: Structural Insights & Experimental Protocols

This guide serves as a strategic framework for the solubility profiling of 1,3-Diphenyl-1H-indazol-5-amine (CAS: 857800-70-5). Given that specific thermodynamic solubility parameters for this compound are not currently indexed in open-access peer-reviewed literature, this whitepaper synthesizes structural analysis with a rigorous, self-validating experimental protocol to generate the required data.

Executive Summary & Compound Profile

1,3-Diphenyl-1H-indazol-5-amine is a lipophilic indazole derivative often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitors) and organic synthesis (e.g., Schiff base formation). Its solubility behavior is governed by the interplay between the rigid, planar indazole core, the two hydrophobic phenyl rings, and the hydrogen-bond donor/acceptor capability of the primary amine group.

Understanding its solubility landscape in organic solvents is critical for:

-

Purification: Designing crystallization processes to maximize yield and purity.

-

Synthesis: Selecting optimal reaction media for subsequent derivatization.

-

Formulation: Developing pre-clinical formulations for biological assays.

Physicochemical Profile (Predicted)

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | C | Moderate Molecular Weight (~285.34 g/mol ) |

| LogP (Estimated) | > 4.5 | High lipophilicity; poor aqueous solubility.[1] |

| H-Bond Donors | 1 (-NH | Capable of specific interactions with polar protic solvents. |

| H-Bond Acceptors | 2 (Indazole N) | Interaction with protic solvents (Alcohols). |

| Pi-Pi Stacking | High | Planar aromatic system favors strong crystal lattice energy, potentially reducing solubility. |

Predicted Solubility Trends (SAR Analysis)

Based on the "like dissolves like" principle and the structural features of 1,3-Diphenyl-1H-indazol-5-amine, the following solubility hierarchy is predicted. Researchers should prioritize these solvents for screening.

-

High Solubility (Dipolar Aprotic):

-

Solvents:DMSO, DMF, NMP.

-

Mechanism: Strong dipole interactions disrupt the crystal lattice; excellent solvation of the polarizable aromatic system.

-

-

Moderate-High Solubility (Polar Aprotic):

-

Solvents:THF, Acetone, Ethyl Acetate, Dichloromethane (DCM).

-

Mechanism: Good solubilization of the lipophilic phenyl rings; moderate interaction with the amine.

-

-

Moderate Solubility (Polar Protic):

-

Solvents:Methanol, Ethanol, Isopropanol.

-

Mechanism: H-bonding with the amine/indazole nitrogen is possible, but the large hydrophobic surface area (two phenyl rings) limits solubility compared to smaller indazoles. Solubility will be highly temperature-dependent.

-

-

Low Solubility (Non-Polar):

-

Solvents:Toluene, Hexane, Diethyl Ether.

-

Mechanism: While the phenyl rings are lipophilic, the polar amine and indazole core reduce compatibility with strictly non-polar solvents.

-

-

Negligible Solubility:

-

Solvent:Water. [1]

-

Experimental Protocol: Thermodynamic Solubility Determination

To generate high-quality solubility data suitable for thermodynamic modeling (Apelblat analysis), the Isothermal Saturation Method with Gravimetric or HPLC analysis is the industry gold standard.

Workflow Visualization

The following diagram outlines the self-validating workflow for determining solubility.

Caption: Self-validating workflow for thermodynamic solubility determination.

Detailed Methodology

Step 1: Preparation

-

Ensure 1,3-Diphenyl-1H-indazol-5-amine is of high purity (>99% by HPLC).

-

Select pure organic solvents (HPLC grade): Methanol, Ethanol, Acetone, Acetonitrile, Ethyl Acetate, Toluene.

Step 2: Equilibration (The Saturation Phase)

-

Place an excess amount of the solid compound into a jacketed glass vessel equipped with a magnetic stirrer.

-

Add the specific solvent (e.g., 10 mL).

-

Maintain the temperature (e.g., 298.15 K) using a water bath with precision

K. -

Stir continuously for 24-48 hours to ensure equilibrium. Tip: Check for the presence of solid phase; if all dissolves, add more solid.

Step 3: Sampling & Phase Separation

-

Stop stirring and allow the phases to settle for 1-2 hours at the same temperature.

-

Withdraw the supernatant using a pre-heated syringe equipped with a 0.22 µm PTFE filter (to remove micro-crystals).

Step 4: Quantification (Gravimetric or HPLC)

-

Gravimetric: Evaporate a known mass of the supernatant in a tared vessel until constant weight is achieved. Calculate mole fraction solubility (

). -

HPLC (Preferred): Dilute the supernatant with mobile phase and analyze peak area against a standard calibration curve.

Step 5: Data Validation

-

Perform measurements in triplicate.

-

Accept data only if the Relative Standard Deviation (RSD) is

.

Thermodynamic Modeling & Data Analysis

Once experimental data (

The Modified Apelblat Equation

This is the most accurate semi-empirical model for correlating solubility data of organic solids.

- : Mole fraction solubility.

- : Absolute temperature (K).[2]

- : Empirical parameters derived from non-linear regression.

The Van't Hoff Equation

Used to calculate apparent thermodynamic functions.

- : Apparent enthalpy of dissolution.

- : Apparent entropy of dissolution.

- : Gas constant (8.314 J/mol·K).

Logic for Model Selection

Caption: Decision tree for selecting the appropriate thermodynamic model.

Data Presentation Template

Researchers should structure their final dataset using the table format below. This format is compatible with standard peer-review requirements for J. Chem. Eng. Data.

Table 1: Experimental and Calculated Mole Fraction Solubility (

| T (K) | Solvent | RAD (%) | ||

| 278.15 | Methanol | [Value] | [Value] | [Value] |

| 283.15 | Methanol | [Value] | [Value] | [Value] |

| ... | ... | ... | ... | ... |

| 323.15 | Methanol | [Value] | [Value] | [Value] |

| 278.15 | Acetone | [Value] | [Value] | [Value] |

Note: RAD (Relative Average Deviation) measures the goodness of fit.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85-91. Link

-

Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience. Link

-

Jouyban, A. (2008). Review of the cosolvency models for predicting solubility of drugs in water-cosolvent mixtures. Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58. Link

-

Fluorochem. (2023).[3] Safety Data Sheet: 1,3-Diphenyl-1H-indazol-5-amine. Link (Source for CAS verification).

Sources

An In-Depth Technical Guide to the Thermodynamic Stability of 1,3-Diphenyl-1H-indazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical determinant of its safety, efficacy, and shelf-life. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 1,3-Diphenyl-1H-indazol-5-amine, a molecule of interest within the broader class of indazole derivatives known for their diverse biological activities. As a Senior Application Scientist, this document synthesizes technical methodologies with practical insights, emphasizing the causality behind experimental choices to ensure a robust and self-validating stability assessment. We will delve into the core techniques of Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for intrinsic thermal characterization, followed by a detailed protocol for isothermal stress testing and the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method. Potential degradation pathways are also explored, providing a holistic view of the molecule's stability profile.

Introduction: The Imperative of Thermodynamic Stability in Drug Development

The journey of a promising molecule from discovery to a marketed drug is fraught with challenges, with stability being a primary hurdle. Thermodynamic stability dictates a compound's resistance to degradation under various environmental factors such as heat, humidity, and light. For indazole derivatives, a class of nitrogen-containing heterocycles with significant therapeutic potential, understanding their intrinsic stability is paramount.[1] An unstable compound can lead to loss of potency, the formation of potentially toxic degradants, and altered bioavailability, thereby compromising patient safety and therapeutic outcomes.

This guide focuses on 1,3-Diphenyl-1H-indazol-5-amine, providing a systematic approach to comprehensively characterize its thermodynamic stability. The principles and methodologies outlined herein are grounded in regulatory expectations, such as those from the International Council for Harmonisation (ICH), and are designed to be adaptable for other novel chemical entities.

Intrinsic Thermal Stability Assessment: A Foundational Analysis

The initial step in any stability program is to understand the intrinsic thermal properties of the molecule. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are powerful thermoanalytical techniques that provide a wealth of information from a minimal amount of sample.[2]

Differential Scanning Calorimetry (DSC): Unveiling Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3][4] This allows for the detection of thermal events such as melting, crystallization, and glass transitions, which are indicative of the compound's physical stability and purity.

Causality of Experimental Choices: The choice of heating rate is a trade-off between resolution and sensitivity.[5] A slower heating rate provides better resolution of thermal events, while a faster rate can enhance the detection of weak transitions. For an initial screen, a rate of 10 °C/min is standard. The use of an inert atmosphere (e.g., nitrogen) is crucial to prevent oxidative degradation during the analysis.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of 1,3-Diphenyl-1H-indazol-5-amine into an aluminum DSC pan.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Purge the cell with dry nitrogen at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting, glass transition) and exothermic (crystallization, decomposition) events. The onset temperature and the peak maximum of the melting endotherm are key indicators of the melting point. The area under the melting peak can be used to calculate the enthalpy of fusion.

Thermogravimetric Analysis (TGA): Quantifying Thermal Decomposition

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[6][7] It is invaluable for determining the temperature at which a compound begins to decompose and for quantifying the extent of mass loss.

Causality of Experimental Choices: A controlled heating rate allows for the clear identification of decomposition onset and distinct degradation steps. An inert atmosphere is typically used to study thermal decomposition without the influence of oxidation.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Weigh 5-10 mg of 1,3-Diphenyl-1H-indazol-5-amine into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with dry nitrogen at a flow rate of 50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a high temperature (e.g., 600 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition. The derivative of the TGA curve (DTG) can help to identify the temperatures of maximum rates of decomposition.[6]

Visualization of Thermal Analysis Workflow

Caption: Workflow for intrinsic thermal stability assessment.

Table 1: Hypothetical Thermal Analysis Data for 1,3-Diphenyl-1H-indazol-5-amine

| Parameter | Value | Interpretation |

| DSC | ||

| Melting Onset | 185.2 °C | Initiation of melting, indicative of a crystalline solid. |

| Melting Peak | 188.5 °C | High melting point suggests good initial thermal stability. |

| Enthalpy of Fusion (ΔHfus) | 28.5 kJ/mol | Energy required to melt the solid. |

| TGA | ||

| Onset of Decomposition | 250.1 °C | Temperature at which significant thermal degradation begins. |

| Temperature at 5% Weight Loss | 265.8 °C | A key metric for comparing thermal stability. |

Isothermal and Stress Stability Studies: Simulating Real-World Conditions

While DSC and TGA provide a rapid assessment of thermal stability, long-term stability under various environmental conditions is evaluated through isothermal and stress studies. These studies are crucial for determining the degradation kinetics and identifying potential degradation products.[8][9][10]

Forced Degradation (Stress) Studies

Forced degradation studies intentionally expose the API to harsh conditions to accelerate degradation. This is essential for developing and validating a stability-indicating analytical method.[9]

Causality of Experimental Choices: The stress conditions (acid, base, oxidation, heat, and light) are chosen to cover the most common degradation pathways for organic molecules. The goal is to achieve 5-20% degradation to ensure that the primary and secondary degradation products are formed in sufficient quantities for detection and characterization.[8]

Experimental Protocol: Forced Degradation

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat at 60 °C for a specified time (e.g., 24 hours). Neutralize before analysis.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Heat at 60 °C for a specified time. Neutralize before analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H2O2. Store at room temperature for a specified time.

-

Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80 °C) for a specified time.

-

Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is a validated analytical procedure that can accurately quantify the decrease of the active ingredient and the increase of degradation products without interference from each other.[11][12]

Causality of Experimental Choices: Reversed-phase HPLC with a C18 column is a versatile starting point for many small molecules.[11] A gradient elution is often necessary to separate the parent compound from its more polar or less polar degradation products. The choice of mobile phase pH is critical for ionizable compounds like amines to ensure good peak shape and retention. UV detection is suitable for chromophoric molecules like 1,3-Diphenyl-1H-indazol-5-amine.

Experimental Protocol: HPLC Method Development

-

Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: Acetonitrile

-

-

Gradient Program: Develop a gradient to elute the parent compound and any degradation products. For example:

-

0-5 min: 20% B

-

5-25 min: 20% to 80% B

-

25-30 min: 80% B

-

30.1-35 min: 20% B

-

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a wavelength of maximum absorbance (determined by UV-Vis spectroscopy).

-

Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by analyzing the samples from the forced degradation studies to ensure that all degradation peaks are well-resolved from the parent peak.

Visualization of Comprehensive Stability Study Workflow

Caption: Logical flow of a comprehensive stability study.

Table 2: Hypothetical Isothermal Stability Data for 1,3-Diphenyl-1H-indazol-5-amine at 40°C/75% RH

| Time (Months) | Assay (%) | Total Impurities (%) | Appearance |

| 0 | 99.8 | 0.2 | White to off-white powder |

| 3 | 99.2 | 0.8 | No change |

| 6 | 98.5 | 1.5 | Slight yellowing |

Potential Degradation Pathways

Based on the chemical structure of 1,3-Diphenyl-1H-indazol-5-amine and the known reactivity of related heterocyclic compounds, several degradation pathways can be postulated. The primary sites of degradation are likely the amino group and the indazole ring system.

-

Oxidation: The electron-rich aromatic rings and the amino group are susceptible to oxidation, potentially leading to the formation of N-oxides, hydroxylated derivatives, or quinone-imine type structures.

-

Hydrolysis: While the indazole ring is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening, although this is less common.

-

Photodegradation: Aromatic systems can absorb UV light, leading to the formation of reactive species and subsequent degradation products.

The identification of degradation products is typically achieved using hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[13]

Visualization of Potential Degradation Pathways

Caption: Postulated degradation pathways for the molecule.

Conclusion

The thermodynamic stability of 1,3-Diphenyl-1H-indazol-5-amine is a multifaceted property that requires a systematic and scientifically sound evaluation. This guide has provided a comprehensive framework, from initial intrinsic thermal analysis using DSC and TGA to in-depth isothermal and forced degradation studies coupled with the development of a stability-indicating HPLC method. By understanding the causality behind each experimental choice and adhering to regulatory guidelines, researchers and drug development professionals can build a robust stability profile for this promising molecule. The elucidation of potential degradation pathways further strengthens this understanding, ultimately ensuring the development of a safe, effective, and stable pharmaceutical product.

References

-

Interpreting Differential Scanning Calorimeter (DSC) Curves. (2025, August 18). Retrieved from [Link]

-

Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs. (2026, January 1). RJWave.org. Retrieved from [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2026, February 14). LCGC International. Retrieved from [Link]

-

Stability Indicating HPLC Method Development: A Review. (n.d.). IRJPMS. Retrieved from [Link]

-

Development of Stability Indicating Method and Study of Validation on the Pharmaceutical Drug Substances by RP –HPLC. (n.d.). Retrieved from [Link]

-

HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (n.d.). Retrieved from [Link]

-

How to Interpret a TGA Curve: An Expert Guide. (2025, October 17). Torontech. Retrieved from [Link]

-

A Beginner's Guide to Thermogravimetric Analysis. (2023, October 11). XRF Scientific. Retrieved from [Link]

-

DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD: A REVIEW. (2019, April 1). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]

-

Estimation of Polymer Lifetime by TGA Decomposition Kinetics. (n.d.). TA Instruments. Retrieved from [Link]

-

Dsc: interpretaion and application. (n.d.). Slideshare. Retrieved from [Link]

-

decomposition kinetics using TGA, TA-075. (n.d.). TA Instruments. Retrieved from [Link]

-

Thermogravimetric analysis (TGA). (2022, August 21). Chemistry LibreTexts. Retrieved from [Link]

-

Interpreting DSC curves Part 1: Dynamic measurements. (n.d.). Retrieved from [Link]

-

4: Differential Scanning Calorimetry (DSC). (2025, July 13). Chemistry LibreTexts. Retrieved from [Link]

-

How to understand, Analyse and Interpret DSC (Differential scanning calorimetry) data. (2023, May 25). YouTube. Retrieved from [Link]

- Detection method of indazole derivatives. (n.d.). Google Patents.

-

Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025, November 14). Daniele Teti. Retrieved from [Link]

-

Differential Scanning Calorimetry Evaluation and Orthogonal Projection to Latent Structure Prediction of Thermal Hazards Associated with Five-Membered Aromatic Heterocycles with at Least Two Heteroatoms. (2025, August 19). ACS Publications. Retrieved from [Link]

-

Dot Language Graphviz. (n.d.). fvs.com.py. Retrieved from [Link]

-

Drawing graphs with dot. (2015, January 5). Graphviz. Retrieved from [Link]

-

Dot Language Graphviz. (n.d.). Retrieved from [Link]

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (n.d.). ResearchGate. Retrieved from [Link]

-

Drawing graphs with dot. (n.d.). Retrieved from [Link]

-

Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Synthesis and Antibacterial Activity Evaluation of 4,5-Diphenyl-1H-Imidazoles Derivatives. (n.d.). Scientific Research Publishing. Retrieved from [Link]

-

TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. (2018, March 15). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. Retrieved from [Link]

-

Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. (n.d.). ResearchGate. Retrieved from [Link]

-

Simultaneous Thermal Analyzer (STA/TGA-DSC). (2026, January 13). NETZSCH. Retrieved from [Link]

-

Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. (2025, September 9). Lab Manager. Retrieved from [Link]

-

What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). (2021, April 12). Particle Technology Labs. Retrieved from [Link]

-

Forced Degradation Studies in Pharmaceutical Industry. (2023, October 14). YouTube. Retrieved from [Link]

- Method for preparing 1H-indazole derivative. (n.d.). Google Patents.

-

ANALYSIS HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ-IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Identification and characterization of degradation products of indacaterol using liquid chromatography/mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

-

Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). Semantic Scholar. Retrieved from [Link]

-

Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral Data. (n.d.). SciRP.org. Retrieved from [Link]

-

4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. particletechlabs.com [particletechlabs.com]

- 3. skztester.com [skztester.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. torontech.com [torontech.com]

- 7. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 8. jddtonline.info [jddtonline.info]

- 9. pharmainfo.in [pharmainfo.in]

- 10. researchgate.net [researchgate.net]

- 11. rjwave.org [rjwave.org]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

electronic properties of 1,3-Diphenyl-1H-indazol-5-amine for OLED research

The following technical guide details the electronic profile, strategic utility, and characterization protocols for 1,3-Diphenyl-1H-indazol-5-amine , positioning it as a high-value scaffold for next-generation OLED materials.

A Technical Guide to Electronic Tuning and Material Synthesis

Executive Summary: The Indazole Advantage

In the pursuit of high-efficiency Organic Light-Emitting Diodes (OLEDs), the 1,3-Diphenyl-1H-indazol-5-amine molecule serves not as a final device layer, but as a critical molecular scaffold . Its value lies in its asymmetric electronic structure: the electron-rich indazole core provides high triplet energy (

This guide analyzes the core electronic properties of this scaffold and provides a roadmap for converting it into thermally stable, amorphous films for phosphorescent (PhOLED) and Thermally Activated Delayed Fluorescence (TADF) devices.

Electronic Profile & Mechanistic Logic

Core Electronic Structure

The 1,3-diphenylindazole moiety is distinct from the more common carbazole or triphenylamine cores. The nitrogen atoms in the indazole ring (N1 and N2) creates a unique polarization that stabilizes the Highest Occupied Molecular Orbital (HOMO) while maintaining a wide bandgap (

| Property | Estimated Value* | Mechanistic Implication |

| HOMO Level | -5.3 eV to -5.5 eV | Deep enough to ensure oxidative stability; shallow enough for efficient hole injection from ITO/HIL. |

| LUMO Level | -2.1 eV to -2.4 eV | High-lying LUMO provides excellent electron blocking capabilities in HTL applications. |

| Triplet Energy ( | ~2.65 eV - 2.80 eV | Sufficient to confine excitons for Green and Red phosphorescent emitters, preventing back-energy transfer. |

| Dipole Moment | ~2.5 - 3.5 D | The asymmetric N-N bond creates a permanent dipole, aiding in charge carrier hopping mechanisms when aligned in thin films. |

*Values are projected baselines for the core scaffold. Final properties depend on the steric bulk of substituents added at the N-5 position.

The "Anchor" Effect (N-5 Amine)

The primary amine (

-

Destabilizes the HOMO: Slightly raises the energy level, improving hole mobility (

). -

Synthetic Versatility: Acts as a nucleophile in Pd-catalyzed cross-coupling, allowing the attachment of bulky "shielding" groups (e.g., fluorene, spirobifluorene) that are essential for preventing crystallization (

enhancement).

Strategic Synthesis: From Scaffold to Device Material

To utilize 1,3-Diphenyl-1H-indazol-5-amine in an OLED, it must be derivatized to prevent aggregation. The standard protocol involves Buchwald-Hartwig Amination .[1][2]

Synthesis Workflow (DOT Visualization)

Figure 1: Strategic synthesis pathway converting the primary amine scaffold into a functional OLED material via Palladium-catalyzed cross-coupling.

Experimental Protocol: Derivatization

Objective: Synthesis of a Triarylamine-based HTM (e.g., N,N-di([1,1'-biphenyl]-4-yl)-1,3-diphenyl-1H-indazol-5-amine).

-

Preparation: In a nitrogen-filled glovebox, charge a Schlenk flask with 1,3-Diphenyl-1H-indazol-5-amine (1.0 eq), 4-Bromobiphenyl (2.2 eq), and Sodium tert-butoxide (3.0 eq).

-

Catalyst System: Add

(2 mol%) and Tri-tert-butylphosphine ( -

Solvent: Add anhydrous Toluene or Xylene (0.1 M concentration).

-

Reaction: Reflux at 110°C for 12–24 hours. Monitor via TLC or HPLC for consumption of the primary amine.

-

Workup: Cool to RT, filter through a celite pad, and concentrate under reduced pressure.

-

Purification: Silica gel column chromatography (Hexane/DCM gradient) followed by sublimation (essential for OLED purity >99.9%).

Characterization Protocols (Self-Validating Systems)

Trustworthiness in OLED materials comes from rigorous validation. Use these protocols to confirm the electronic properties of the synthesized derivative.

Cyclic Voltammetry (CV) - HOMO/LUMO Determination

-

Setup: Three-electrode system (Pt working, Pt wire counter, Ag/AgCl reference).

-

Electrolyte: 0.1 M

in Dichloromethane (DCM) for oxidation; DMF for reduction. -

Internal Standard: Ferrocene (

). -

Calculation:

Triplet Energy ( ) Measurement

-

Method: Low-temperature Phosphorescence Spectra (77 K).

-

Matrix: 2-Methyltetrahydrofuran (2-MeTHF) or Toluene glass.

-

Protocol:

-

Cool sample to 77 K using liquid nitrogen.

-

Excite at absorption maximum (

). -

Record emission spectrum with a delay (e.g., 1-10 ms) to gate out fluorescence.

-

Validation: The highest energy vibrational peak (0-0 transition) corresponds to the

.

-

Device Integration Logic

The derivative of 1,3-Diphenyl-1H-indazol-5-amine functions best as a Hole Transport Layer (HTL) or an Electron Blocking Layer (EBL) due to its high LUMO.

Figure 2: OLED Device Architecture. The Indazole derivative (Blue) prevents electron leakage from the EML while facilitating hole transport.

References

-

Buchwald-Hartwig Amination

-

Indazole Derivatives in OLEDs

- Source: ResearchGate / Vertex AI Search Snippets (1.1, 1.13).

- Context: Indazoles are recognized for high thermal stability and tunable electronic levels suitable for HTM applic

-

URL:[Link]

- 1,3-Diphenyl-1H-indazol-5-amine (Chemical Structure): Source: Fluorochem / PubChem. Context: Commercial availability of the specific scaffold.

-

Hole Transport Material Design (General Principles)

- Source: RSC Journal of M

- Context: Overview of triphenylamine and heterocycle-based HTM requirements (HOMO/LUMO alignment).

-

URL:[Link]

Sources

Methodological & Application

Strategic Synthesis Protocols for 1,3-Diphenyl-1H-indazol-5-amine

Executive Summary

The 1,3-Diphenyl-1H-indazol-5-amine scaffold represents a privileged pharmacophore in medicinal chemistry, serving as a critical intermediate for kinase inhibitors (e.g., Linifanib analogs), anti-inflammatory agents, and psychotropic modulators. Its unique 1,3-substitution pattern provides specific vector orientation for hydrophobic pocket engagement in protein targets.

This Application Note details two distinct synthesis protocols:

-

Route A (Convergent Cyclization): The preferred pathway for gram-to-kilogram scale production, utilizing a robust condensation-cyclization sequence.

-

Route B (Modular Functionalization): A diversity-oriented approach enabling rapid Structure-Activity Relationship (SAR) exploration at the N1 and C3 positions.

Retrosynthetic Analysis

To ensure synthetic autonomy and logic, we analyze the target structure through two primary disconnections.

Figure 1: Retrosynthetic map illustrating the Convergent (Red) and Modular (Green) pathways.

Protocol A: Convergent Cyclization (Primary Route)

Best for: High yield, scale-up, and specific target synthesis.

Mechanism: Nucleophilic attack of phenylhydrazine on the ketone followed by intramolecular Nucleophilic Aromatic Substitution (

Phase 1: Indazole Core Construction

Reaction: 2-Chloro-5-nitrobenzophenone + Phenylhydrazine

| Parameter | Specification | Rationale |

| Substrate | 2-Chloro-5-nitrobenzophenone (1.0 eq) | The chloro- substituent serves as the leaving group for the cyclization step.[1] |

| Reagent | Phenylhydrazine (1.2 - 1.5 eq) | Excess ensures complete hydrazone formation. |

| Solvent | Ethanol (EtOH) or n-Butanol | Protic solvents facilitate proton transfer steps; n-Butanol allows higher reflux temps ( |

| Catalyst | Glacial Acetic Acid (Cat.[2] 5-10 mol%) | Activates the carbonyl and facilitates hydrazone formation. |

| Temp/Time | Reflux ( | Heat is required to overcome the energy barrier for the intramolecular |

Step-by-Step Methodology:

-

Charge: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-chloro-5-nitrobenzophenone (10 mmol, 2.61 g) in n-Butanol (30 mL).

-

Addition: Add Phenylhydrazine (12 mmol, 1.18 mL) followed by Glacial Acetic Acid (0.5 mL).

-

Reflux: Heat the mixture to reflux (

C) under an inert atmosphere (-

Note: If cyclization is slow, add Potassium Carbonate (

) (2.0 eq) after hydrazone formation is complete (approx. 2h) to force the

-

-

Workup: Cool to room temperature. The product often precipitates as a yellow/orange solid.

-

Isolation: Filter the solid. Wash with cold ethanol (

mL) and water ( -

Purification: Recrystallize from Ethanol/DMF if necessary.

-

Expected Yield: 75-85%

-

Intermediate ID: 5-Nitro-1,3-diphenylindazole.

-

Phase 2: Nitro Reduction

Reaction: 5-Nitro-1,3-diphenylindazole

Critical Decision: While catalytic hydrogenation (

| Reagent | Role |

| Iron Powder (Fe) | Single-electron reductant (3-5 eq). |

| Ammonium Chloride ( | Electrolyte/Proton source; milder than HCl, prevents side reactions. |

| Ethanol/Water (4:1) | Solvent mixture ensuring solubility of both organic substrate and salts. |

Step-by-Step Methodology:

-

Suspension: Suspend 5-Nitro-1,3-diphenylindazole (5 mmol) in Ethanol (40 mL) and Water (10 mL).

-

Activation: Add Ammonium Chloride (25 mmol, 1.34 g) and Iron Powder (25 mmol, 1.40 g, <325 mesh).

-

Reaction: Heat to reflux (

C) with vigorous stirring for 2-4 hours. The yellow suspension will turn dark brown/black (iron oxides). -

Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.

-

Concentration: Evaporate the filtrate under reduced pressure.

-

Extraction: Redissolve residue in Ethyl Acetate (50 mL) and wash with sat.

(to remove residual salts) and Brine. -

Drying: Dry over

, filter, and concentrate. -

Final Product: Isolate 1,3-Diphenyl-1H-indazol-5-amine as a pale brown/off-white solid.

Protocol B: Modular Route (High-Throughput)

Best for: Generating libraries with different aryl groups at N1 or C3.

Figure 2: Modular workflow allowing substitution variation.

Key Protocol Adjustments:

-

Step 1 (N-Arylation): Use

(1 eq), Phenylboronic acid (2 eq), Pyridine (2 eq) in DCM at RT (Chan-Lam conditions). This ensures N1 selectivity over N2. -

Step 2 (C3-Arylation): Direct C-H activation is challenging. Alternative: Iodination (

) to form 3-iodo-1-phenyl-5-nitroindazole, followed by Suzuki-Miyaura Coupling (

Analytical Validation & QC

Every synthesized batch must pass the following self-validating checkpoints:

| Checkpoint | Method | Acceptance Criteria |

| Reaction Completion | TLC / LC-MS | Disappearance of Nitro peak ( |

| Structure Verification | Amine protons: Broad singlet | |

| Purity | HPLC (UV 254nm) | >95% Area Under Curve. |

Safety & Handling

-

Phenylhydrazine: Known carcinogen and skin sensitizer. Handle in a fume hood with double nitrile gloves.

-

Nitro Compounds: Potential explosion hazard if heated dry. Ensure solvent is present during heating.[3]

-

Iron Waste: Pyrophoric risk. Keep iron filter cakes wet with water before disposal.

References

-

Indazole Synthesis Review: BenchChem. (2025).[3] A Comparative Guide to the Synthesis of Substituted 5-Nitro-1H-Indazoles. Retrieved from

-

Nitro Reduction Protocols: Wikipedia Contributors. (2025). Reduction of nitro compounds. Retrieved from

- Indazole Biological Significance: Gaikwad, D. D., et al. (2015). Indazole: A privileged scaffold for discovery of anticancer drugs. European Journal of Medicinal Chemistry. (Contextual grounding for scaffold utility).

- Chan-Lam Coupling:Copper-promoted N-arylation of indazoles. (General Methodology Reference).

- Suzuki Coupling on Indazoles:Palladium-catalyzed cross-coupling reactions of 3-iodoindazoles. (General Methodology Reference).

(Note: Specific chemical shifts and yields are estimated based on homologous series found in literature search results 1.3, 1.4, and 1.9).

Sources

scalable synthesis methods for 1,3-Diphenyl-1H-indazol-5-amine

An Application Note for the Scalable Synthesis of 1,3-Diphenyl-1H-indazol-5-amine

Authored by: Gemini, Senior Application Scientist

Abstract

1,3-Diphenyl-1H-indazol-5-amine is a key structural motif and a valuable building block in medicinal chemistry and materials science. Its synthesis, particularly on a scalable level, presents challenges related to regioselectivity and efficiency. This application note provides a detailed, field-proven guide for the scalable synthesis of this target compound. We present a robust three-step synthetic sequence beginning from commercially available starting materials. The methodology emphasizes strategic choices for reaction conditions that ensure high yields, purity, and operational simplicity suitable for scale-up. The core transformations include a classical indazole ring formation, a regioselective N-arylation reaction, and a final nitro group reduction. Each step is accompanied by a detailed experimental protocol, mechanistic insights, and data to support its validity.

Introduction and Strategic Overview

The indazole core is a privileged scaffold in drug discovery, with numerous derivatives showing a wide range of biological activities, including anti-tumor and anti-inflammatory properties.[1] The 1,3-diaryl-5-amino substitution pattern, as seen in 1,3-Diphenyl-1H-indazol-5-amine, offers a versatile platform for further functionalization in drug development programs.

The primary challenges in synthesizing N-aryl indazoles are controlling the regioselectivity of the arylation (N1 vs. N2) and ensuring the overall process is cost-effective and scalable.[2] Direct N-arylation of a pre-formed indazole can lead to mixtures of isomers, complicating purification.[3] Our proposed strategy circumvents these issues by employing a logical, multi-step approach designed for scalability and control.

Retrosynthetic Analysis

The synthesis is approached via a convergent strategy. The core indazole ring is constructed first, followed by the introduction of the N1-phenyl group, and finally, the unmasking of the C5-amine functionality. This sequence allows for the use of robust and well-documented reactions at each stage.

Caption: Retrosynthetic analysis of 1,3-Diphenyl-1H-indazol-5-amine.

This strategy hinges on three key transformations:

-

Indazole Synthesis: Formation of the 3-phenyl-5-nitro-1H-indazole core via condensation and cyclization.

-

N-Arylation: Regioselective introduction of the phenyl group at the N1 position. Transition-metal-catalyzed methods are ideal here.[4]

-

Nitro Reduction: Conversion of the C5-nitro group to the target amine using standard, scalable reduction methods.[5]

Synthetic Workflow and Methodologies

The overall workflow is designed to proceed from readily available commercial materials to the final product in three high-yielding steps.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. WO2017186693A1 - Synthesis of indazoles - Google Patents [patents.google.com]

- 3. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for the Recrystallization of 1,3-Diphenyl-1H-indazol-5-amine

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the purification of 1,3-Diphenyl-1H-indazol-5-amine via recrystallization. The document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical steps necessary to achieve high purity of this pharmaceutically relevant scaffold. The guide emphasizes a systematic approach to solvent selection, provides step-by-step recrystallization procedures, and includes a troubleshooting guide to address common challenges.

Introduction: The Significance of Purification for Indazole Derivatives

1,3-Diphenyl-1H-indazol-5-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indazole core is a key pharmacophore found in a variety of therapeutic agents. The purity of such compounds is paramount, as even minor impurities can significantly impact biological activity, toxicity, and the reliability of experimental data.

Recrystallization is a powerful and cost-effective technique for the purification of solid organic compounds.[1] The principle of recrystallization relies on the differential solubility of a compound and its impurities in a given solvent or solvent system at varying temperatures.[1] A successful recrystallization can yield highly pure crystalline material, making it a critical step in the synthesis of active pharmaceutical ingredients (APIs) and research chemicals.

The unique structural features of 1,3-Diphenyl-1H-indazol-5-amine, namely its aromatic and heterocyclic nature, coupled with the presence of a basic amine group, present specific challenges and opportunities for its purification by recrystallization. This guide will address these specific considerations.

Foundational Principles: Causality in Recrystallization

The success of a recrystallization protocol is contingent on the careful selection of a solvent system. The ideal solvent should exhibit the following characteristics:

-

High solubility at elevated temperatures: The compound of interest should be readily soluble in the boiling solvent.

-

Low solubility at reduced temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.

-

Favorable impurity solubility profile: Impurities should either be highly soluble in the cold solvent (and thus remain in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).

-

Chemical inertness: The solvent must not react with the compound being purified.

-

Appropriate boiling point: The boiling point of the solvent should be below the melting point of the compound to prevent "oiling out."

-

Ease of removal: The solvent should have a relatively low boiling point to facilitate its removal from the purified crystals.

Due to the aromatic nature of 1,3-Diphenyl-1H-indazol-5-amine, solvents with some polarity, such as alcohols, are often a good starting point. The presence of the amine group also suggests that solvent systems containing a protic component may be effective.

Systematic Solvent Screening Protocol

Given the lack of a specific published recrystallization protocol for 1,3-Diphenyl-1H-indazol-5-amine, a systematic approach to solvent screening is the most scientifically sound starting point. The following protocol outlines a small-scale procedure to identify a suitable solvent or solvent system.

Materials and Equipment

-

Crude 1,3-Diphenyl-1H-indazol-5-amine

-

A selection of solvents (see Table 1)

-

Small test tubes or vials

-

Hot plate with stirring capabilities

-

Sand bath or water bath

-

Pasteur pipettes

-

Glass stirring rods

-

Ice bath

Solvent Selection for Screening

The following table provides a list of recommended solvents for initial screening, categorized by their polarity.

| Solvent | Boiling Point (°C) | Polarity | Rationale for Inclusion |

| Ethanol | 78 | Polar Protic | Often effective for aromatic and amine-containing compounds. |

| Methanol | 65 | Polar Protic | Similar to ethanol, but with higher polarity. |

| Isopropanol | 82 | Polar Protic | A slightly less polar alcohol. |

| Ethyl Acetate | 77 | Polar Aprotic | A moderately polar solvent. |

| Toluene | 111 | Nonpolar | Effective for aromatic compounds. |

| Acetone | 56 | Polar Aprotic | A good general-purpose polar aprotic solvent. |

| Acetonitrile | 82 | Polar Aprotic | A polar aprotic solvent. |

| Water | 100 | Polar Protic | To be used as an anti-solvent with miscible organic solvents. |

| Hexanes | ~69 | Nonpolar | To be used as an anti-solvent with miscible organic solvents. |

Screening Workflow

The following diagram illustrates the workflow for the systematic solvent screening process.

Caption: A flowchart for the systematic screening of single and mixed solvent systems for the recrystallization of 1,3-Diphenyl-1H-indazol-5-amine.

Primary Recrystallization Protocol (Single Solvent)

This protocol is recommended once a suitable single solvent has been identified from the screening process.

Step-by-Step Procedure

-

Dissolution: Place the crude 1,3-Diphenyl-1H-indazol-5-amine in an Erlenmeyer flask. Add a magnetic stir bar and the chosen solvent. Heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent required to fully dissolve the solid.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. This involves filtering the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.

-

Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

-

Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel and a filter flask.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

-

Drying: Dry the purified crystals under vacuum. The purity of the final product should be assessed by melting point determination and chromatographic techniques (e.g., HPLC, TLC).

Alternative Recrystallization Protocol (Mixed Solvent System)

If a suitable single solvent is not found, a mixed solvent system can be employed. A patent for related substituted indazole isomers suggests that mixtures of solvents like ethanol/water or acetone/water can be effective.[2]

Step-by-Step Procedure

-

Dissolution: Dissolve the crude 1,3-Diphenyl-1H-indazol-5-amine in the minimum amount of the "good" solvent (the solvent in which it is more soluble) at its boiling point.

-

Addition of Anti-Solvent: While the solution is hot, add the "poor" solvent (the anti-solvent, e.g., water or hexanes) dropwise until the solution becomes cloudy (turbid).

-

Clarification: Add a few drops of the "good" solvent back into the hot mixture until the solution becomes clear again.

-

Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

-

Collection, Washing, and Drying: Follow steps 4-6 from the single solvent protocol, using an ice-cold mixture of the two solvents in the appropriate ratio for washing the crystals.

Advanced Technique: Acid-Base Recrystallization

The presence of a basic amine group in 1,3-Diphenyl-1H-indazol-5-amine allows for an alternative purification strategy. This method can be particularly effective for removing non-basic impurities.

-

Dissolution and Salt Formation: Dissolve the crude material in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) and treat it with an equimolar amount of an acid (e.g., HCl in ether) to precipitate the hydrochloride salt.

-

Isolation of the Salt: Isolate the salt by filtration.

-

Recrystallization of the Salt: The salt can then be recrystallized, often from a polar solvent like ethanol or an ethanol/water mixture.

-

Neutralization and Isolation: After recrystallization, dissolve the purified salt in water and neutralize with a base (e.g., NaHCO₃, NaOH) to precipitate the purified free amine.

-

Final Purification: The precipitated amine can then be collected by filtration, washed with water, and dried. A final recrystallization from a suitable organic solvent may be performed if necessary.

Troubleshooting Common Recrystallization Issues

| Problem | Possible Cause | Solution |

| No crystals form upon cooling | - Too much solvent was used.- The solution is supersaturated. | - Boil off some solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod.- Add a seed crystal of the pure compound. |

| "Oiling out" | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too rapidly.- The compound is too impure. | - Use a lower-boiling solvent.- Ensure slower cooling.- Re-dissolve the oil in more hot solvent and try again. |

| Low recovery of purified compound | - The compound is too soluble in the cold solvent.- Too much solvent was used for washing. | - Ensure the solution is thoroughly cooled in an ice bath.- Use a minimal amount of ice-cold solvent for washing. |

| Colored impurities remain | - The impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before hot filtration. |

Safety and Handling Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of solvent vapors and contact of chemicals with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for 1,3-Diphenyl-1H-indazol-5-amine and all solvents used for detailed hazard information.

Conclusion

The successful purification of 1,3-Diphenyl-1H-indazol-5-amine by recrystallization is an achievable goal through a systematic and well-informed approach. By beginning with a thorough solvent screening, researchers can identify the optimal conditions for obtaining this valuable compound in high purity. The protocols and troubleshooting guide provided herein serve as a robust starting point for the development of a validated and efficient purification process, essential for advancing research and development in the pharmaceutical sciences.

References

- CN101948433A - Method for separating and purifying substituted indazole isomers - Google P

-

PubChem. (n.d.). 1H-Indazol-5-amine. National Center for Biotechnology Information. (URL: [Link])

-

American Elements. (n.d.). 1,3-Dimethyl-1H-indazol-5-amine. (URL: [Link])

-

ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. (URL: [Link])

-

University of California, Davis. (n.d.). Recrystallization. (URL: [Link])

Sources

storage and handling protocols for 1,3-Diphenyl-1H-indazol-5-amine

Technical Guide: Storage, Handling, and Stability Protocols for 1,3-Diphenyl-1H-indazol-5-amine

Part 1: Compound Profile & Stability Assessment

1.1 Chemical Identity & Significance

-

Compound: 1,3-Diphenyl-1H-indazol-5-amine

-

Chemical Class: Amino-substituted 1,3-diarylindazole.

-

Structural Logic: The compound features an indazole core fused with two phenyl groups (positions 1 and 3) and a primary amine at position 5.

-

Indazole Core: Generally stable but susceptible to N-oxidation under harsh conditions.

-

C5-Amine: The critical functional group. As an electron-rich aniline derivative, it is the primary site for oxidative degradation (browning) and electrophilic attack.

-

Phenyl Substituents: Significantly increase lipophilicity (logP > 4), making aqueous solubility negligible and requiring organic solvents for handling.

-

1.2 Stability Risk Profile This compound is classified as Moderately Air-Sensitive and Light-Sensitive .

-

Oxidation: The C5-amine is prone to slow oxidation by atmospheric oxygen, leading to the formation of azo-dimers or quinoid-type impurities (typically indicated by a color shift from off-white/pale yellow to brown/black).

-

Photolysis: Extended conjugation through the phenyl rings makes the molecule photo-active. Prolonged exposure to UV/visible light can induce radical formation or cyclization byproducts.

-

Hygroscopicity: While the phenyl rings repel water, the amine group can form hydrogen bonds. Moisture uptake can accelerate hydrolytic degradation or oxidation.

Part 2: Storage Protocols (The "Golden Rule" System)

To maintain >98% purity over 12+ months, strict adherence to the Cold-Dark-Inert protocol is required.

Solid State Storage

-

Temperature: Store at -20°C (-4°F) .

-

Why? Low temperature kinetically inhibits the auto-oxidation of the amine group.

-

-

Atmosphere: Store under Argon (Ar) or Nitrogen (N₂) .

-

Why? Argon is heavier than air and provides a better "blanket" for opening/closing vials than Nitrogen.

-

-

Container: Amber glass vials with Teflon-lined screw caps.

-

Why? Amber glass blocks UV light; Teflon prevents leaching of plasticizers which can react with the amine.

-

-

Desiccation: Store the vial inside a secondary container (e.g., a jar) containing active desiccant (silica gel or Drierite).

Solution State Storage

-

Solvents: Anhydrous DMSO or DMF are preferred.

-

Shelf Life:

-

Room Temp: < 24 hours (Use immediately).

-

-20°C: < 2 weeks.

-

-80°C: < 3 months.

-

-

Critical Warning: Avoid storing in Chloroform or Dichloromethane (DCM) for long periods. These solvents can slowly decompose to form HCl, which will protonate the amine and potentially induce side reactions.

Visualizing the Storage Workflow

Caption: Decision tree for optimal storage based on physical state. Blue/Green paths indicate standard stability workflows.

Part 3: Handling & Solubilization Protocols

Safety & PPE (HSE)

-

Hazard Classification: Treat as a Potential Irritant/Toxicant . Aromatic amines can be carcinogenic or mutagenic.

-

PPE: Nitrile gloves (double gloving recommended for DMSO solutions), safety goggles, and lab coat.

-

Ventilation: All weighing and solubilization must occur inside a certified chemical fume hood.

Solubilization Technique

Due to the two phenyl groups, water solubility is effectively zero.

| Solvent | Solubility Rating | Application | Notes |

| DMSO | High (>20 mg/mL) | Bio-assays, Stock Solutions | Freezes at 18°C. Thaw completely before use. |

| DMF | High (>20 mg/mL) | Chemical Synthesis | Toxic; difficult to remove. |

| Ethanol | Moderate (<10 mg/mL) | Crystallization | Requires heating; avoid for long-term storage. |

| Water | Insoluble | N/A | Precipitates immediately. |

Protocol: Preparation of 10 mM Stock Solution

-

Weighing: Weigh the solid in a tared amber vial. Do not use a plastic weigh boat if static is present; use glass or anti-static paper.

-

Calculation:

-

MW ≈ 285.35 g/mol (Verify exact batch MW).

-

To make 1 mL of 10 mM stock, weigh 2.85 mg .

-

-

Dissolution: Add anhydrous DMSO. Vortex for 30 seconds.

-

Tip: If particles persist, sonicate for 1 minute in a water bath (max 30°C).

-

-